![molecular formula C19H19F3N2O4S B2956021 4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide CAS No. 681853-30-5](/img/structure/B2956021.png)
4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring substituted with a methoxy group and a sulfonamide group. The sulfonamide is further substituted with an ethyl chain, which is connected to an indole ring. The indole ring is substituted with a methyl group and a trifluoromethoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the various substituents (methoxy, methyl, trifluoromethoxy), and the formation of the sulfonamide linkage . The exact methods would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene and indole rings are aromatic, contributing to the compound’s stability. The methoxy, methyl, and trifluoromethoxy groups are electron-donating, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-donating substituents and the presence of the sulfonamide linkage. Sulfonamides are known to participate in a variety of reactions, including hydrolysis and displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the aromatic rings, the electron-donating substituents, and the sulfonamide linkage .科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of various sulfonamide compounds, including those with trifluoromethyl groups, have been a focus of several studies. For instance, research on the synthesis of sulfonamide derivatives with specific functional groups offers insights into the chemical properties and potential applications of these compounds in areas such as materials science and drug discovery (Zhang Peng-yun, 2013).
Molecular Structure Analysis
- Detailed analysis of the molecular structure, including X-ray structural characterization, NBO, and HOMO-LUMO analysis using DFT study, provides critical information on the electronic properties and stability of sulfonamide compounds. Such analyses are essential for understanding the reactivity and potential applications of these molecules in various scientific fields (K. Sarojini et al., 2012).
Application in Organic Synthesis
- Sulfonamide compounds are utilized in organic synthesis, including the generation of glycosyl triflates from thioglycosides. This application is crucial for the development of glycosides in good yield and selectivity, highlighting the role of sulfonamide derivatives in facilitating complex organic reactions (D. Crich & M. Smith, 2000).
Pharmacological Applications
- While avoiding specific discussions on drug use and side effects, it's worth noting that sulfonamide derivatives have been explored for various pharmacological applications, including their inhibitory activities on enzymes like carbonic anhydrase. This research underscores the potential therapeutic applications of sulfonamide compounds in treating diseases (K. Kucukoglu et al., 2016).
Herbicidal Activity
- Studies on sulfonanilides, which are related to sulfonamides, have shown promising herbicidal activity against various weeds, demonstrating the potential of sulfonamide derivatives in agricultural applications (T. Yoshimura et al., 2011).
作用機序
The compound also contains a sulfonamide group, which is known to exhibit various biological activities, including antibacterial, diuretic, and antidiabetic effects . Sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
The compound’s stability and efficacy could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
特性
IUPAC Name |
4-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-12-16(17-11-14(28-19(20,21)22)5-8-18(17)24-12)9-10-23-29(25,26)15-6-3-13(27-2)4-7-15/h3-8,11,23-24H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSUDVYZGNNWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
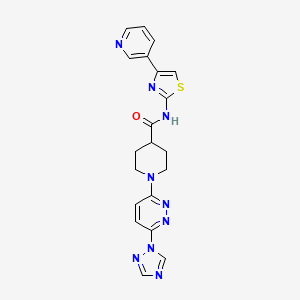
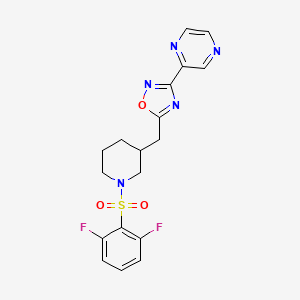
![4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2955943.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2955948.png)
![Ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2955950.png)
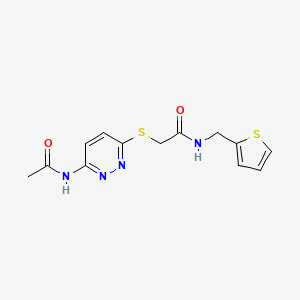

![1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2955954.png)
![3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B2955955.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2955957.png)
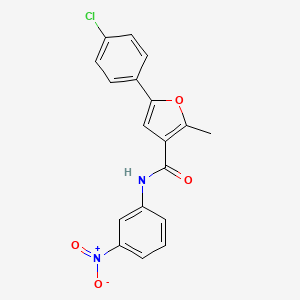
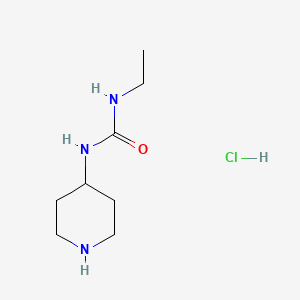
![2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2955960.png)
